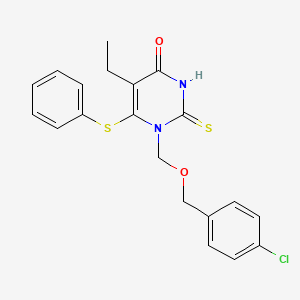

5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil

Description

5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is a thiouracil derivative with structural modifications aimed at enhancing biological activity, particularly as an antiviral agent. Its core structure includes:

- C-5 ethyl substitution: Enhances steric bulk and hydrophobic interactions.

- C-6 phenylthio group: Contributes to electronic effects and steric hindrance, critical for inhibiting viral enzymes like HIV-1 reverse transcriptase (RT) .

This compound belongs to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogue family, which is known for non-nucleoside RT inhibitor (NNRTI) activity. Its design reflects optimization strategies for antiviral potency and pharmacokinetic properties.

Properties

CAS No. |

136160-43-5 |

|---|---|

Molecular Formula |

C20H19ClN2O2S2 |

Molecular Weight |

419.0 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methoxymethyl]-5-ethyl-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C20H19ClN2O2S2/c1-2-17-18(24)22-20(26)23(19(17)27-16-6-4-3-5-7-16)13-25-12-14-8-10-15(21)11-9-14/h3-11H,2,12-13H2,1H3,(H,22,24,26) |

InChI Key |

UNARUCJNYVBDRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(C(=S)NC1=O)COCC2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Ethyl-2-thiouracil Core

| Parameter | Details |

|---|---|

| Starting materials | Ethyl-3-oxobutanoate, thiourea |

| Reaction conditions | KOH, ethanol solvent, reflux |

| Reaction type | Condensation and ring closure |

| Yield | Moderate to high (50-70%) |

| Notes | Alkaline medium promotes cyclization |

This step forms the thiouracil ring with an ethyl substituent at position 5, setting the scaffold for further modifications.

Phenylthio Substitution at Position 6

| Parameter | Details |

|---|---|

| Reagents | Phenylthiol or sodium phenylthiolate |

| Solvent | Aqueous KOH or ethanol |

| Temperature | Room temperature to mild heating (25-60°C) |

| Reaction type | Nucleophilic substitution |

| Yield | High (70-85%) |

| Notes | Reaction monitored by TLC or NMR |

The thiol group at position 6 is replaced by the phenylthio group, enhancing lipophilicity and potential biological activity.

Alkylation at Position 1 with 4-Chlorobenzyloxy Methyl Group

| Parameter | Details |

|---|---|

| Alkylating agent | 4-Chlorobenzyl chloride or bromide |

| Base | KOH, NaH, or other strong bases |

| Solvent | DMF or DMSO |

| Temperature | 0-50°C |

| Reaction type | N-alkylation via nucleophilic substitution |

| Yield | Moderate to high (60-80%) |

| Notes | Requires anhydrous conditions to avoid side reactions |

This step introduces the bulky 4-chlorobenzyloxy methyl substituent, critical for the compound’s unique properties.

Reaction Optimization and Yield Considerations

- The alkaline conditions are crucial for ring formation and subsequent substitutions but must be carefully controlled to avoid decomposition.

- Use of polar aprotic solvents like DMF enhances nucleophilicity and reaction rates in alkylation steps.

- Temperature control is essential to maximize yield and minimize side products.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Condensation & cyclization | Ethyl-3-oxobutanoate + thiourea, KOH, EtOH | 50-70 | Formation of 5-ethyl thiouracil core |

| 2 | Nucleophilic substitution | Phenylthiol or sodium phenylthiolate, KOH | 70-85 | Introduction of phenylthio group |

| 3 | N-alkylation | 4-Chlorobenzyl chloride, KOH, DMF | 60-80 | Attachment of 4-chlorobenzyloxy methyl group |

Research Findings and Analytical Confirmation

- The synthesized compounds are typically characterized by IR spectroscopy , ^1H and ^13C NMR , and elemental analysis to confirm structure and purity.

- The presence of the phenylthio and chlorobenzyloxy groups is confirmed by characteristic chemical shifts and absorption bands.

- Yields and purity are optimized by adjusting reaction times, temperatures, and reagent stoichiometry.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil can undergo various types of chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The chlorobenzyloxy group can be reduced to form the corresponding benzyl alcohol.

Substitution: The chlorine atom in the chlorobenzyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of benzyl alcohol.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting enzyme activity: Binding to the active site of enzymes and inhibiting their function.

Modulating signaling pathways: Interacting with cellular receptors and modulating signaling pathways involved in cell growth and differentiation.

Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Key Research Findings :

- Optimal C-5 Substitution : Ethyl and isopropyl groups at C-5 improve EC₅₀ by 2–5x compared to methyl, as shown in compounds 48 (0.11 µM) and 50 (0.059 µM) vs. HEPT (0.28 µM) .

- N-1 Modifications : The (2-hydroxyethoxy)methyl group in HEPT analogues supports hydrogen bonding with RT residues (e.g., Lys101). Substitution with bulkier groups like 4-chlorobenzyloxy may disrupt this interaction, though compensatory gains in lipophilicity could offset losses in potency.

Biological Activity

5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is a synthetic compound that belongs to the thiouracil family. Its unique molecular structure, characterized by an ethyl group at position 5, a chlorobenzyloxy group at position 1, and a phenylthio group at position 6, contributes to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The chemical formula of 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil is , with a molecular weight of approximately 418.97 g/mol. The presence of the thiol (-SH) group and the electron-withdrawing chlorobenzyloxy moiety enhances its reactivity, making it a subject of interest in medicinal chemistry.

Structural Features

| Position | Group | Description |

|---|---|---|

| 5 | Ethyl | Contributes to hydrophobic interactions |

| 1 | Chlorobenzyloxy | Electron-withdrawing, affects reactivity |

| 6 | Phenylthio | Enhances biological activity through protein interaction |

Research indicates that compounds similar to 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil exhibit various biological activities such as:

- Antithyroid Activity : Compounds in the thiouracil family are known to inhibit thyroid hormone synthesis by interfering with iodide uptake and organification.

- Anticancer Properties : Preliminary studies suggest that this compound may influence cancer cell proliferation pathways by interacting with specific proteins or enzymes involved in tumor growth.

Interaction Studies

Preliminary findings suggest that 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil may interact with enzymes involved in thyroid hormone synthesis and cancer cell proliferation. Detailed kinetic studies and molecular docking simulations are essential for understanding these interactions comprehensively.

Case Study 1: Thyroid Hormone Synthesis Inhibition

A study conducted on rat thyroid tissues demonstrated that the compound significantly inhibited the uptake of iodide, a crucial step in thyroid hormone synthesis. The results indicated a dose-dependent relationship, suggesting potential therapeutic applications in managing hyperthyroidism.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines showed that 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil exhibited cytotoxic effects. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The uniqueness of 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil lies in its combination of functional groups, which may enhance its biological activity compared to simpler derivatives. Below is a comparison with structurally similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-Ethyl-2-thiouracil | C₆H₈N₂OS | Basic thiouracil structure; lacks additional substituents |

| 6-(Phenylthio)-2-thiouracil | C₁₃H₁₁N₂OS | Contains phenylthio but lacks ethyl and chlorobenzyloxy groups |

| 1-(4-Chlorobenzoyl)thiourea | C₉H₈ClN₂OS | Similar chlorobenzoyl moiety; different core structure |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 5-Ethyl-1-((4-chlorobenzyloxy)methyl)-6-(phenylthio)-2-thiouracil, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of aromatic aldehydes, ethyl acetoacetate, and thiourea derivatives. For example, describes a one-pot Biginelli reaction using 4-chlorobenzaldehyde derivatives and ethyl acetoacetate under acidic conditions, yielding intermediates that undergo cyclization with 3-amino-5-methylisoxazole. Reaction optimization (e.g., temperature, solvent polarity) is critical: ethanol or methanol at 70–80°C for 30–60 minutes typically achieves higher yields (~60–75%) compared to non-polar solvents .

Q. How should researchers characterize the purity and structural integrity of this thiouracil derivative?

- Methodological Answer : Use a combination of HPLC (C18 column, methanol/water mobile phase) to assess purity (>95%) and spectroscopic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., 4-chlorobenzyloxy methyl group at δ 4.5–5.0 ppm; phenylthio group at δ 7.2–7.8 ppm).

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~447).

- FT-IR : Identify thiouracil C=S stretches at ~1250–1350 cm⁻¹ and aromatic C-Cl at ~750 cm⁻¹ .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., xanthine oxidase or thymidine phosphorylase) at concentrations of 10–100 µM. For cytotoxicity screening, use MTT assays on cancer cell lines (HeLa, MCF-7) with IC50 calculations. highlights analogous thiouracil derivatives showing activity against pyrimidine metabolism enzymes, suggesting similar protocols apply here .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s structure for target-specific activity (e.g., kinase inhibition)?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystallographic data from target proteins (e.g., EGFR or CDK2). Focus on the phenylthio and chlorobenzyloxy groups for hydrophobic interactions. MD simulations (AMBER/CHARMM) can assess binding stability over 50–100 ns trajectories. demonstrates similar workflows for thiazolo-pyrimidine derivatives, emphasizing the role of substituent electronegativity in binding affinity .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or assay conditions?

- Methodological Answer : Use a split-plot experimental design (as in ) to isolate variables:

- Main Plots : Compound concentration gradients (1–100 µM).

- Subplots : Cell lines with varying expression levels of target enzymes (e.g., CRISPR-edited vs. wild-type).

- Sub-Subplots : Incubation times (24–72 hours).

Statistical analysis (ANOVA with Tukey’s HSD) identifies significant outliers. Contradictions may arise from off-target effects or metabolic stability differences, requiring follow-up metabolomics (LC-MS) .

Q. How can researchers investigate the environmental fate and ecotoxicological impact of this compound?

- Abiotic Studies : Measure hydrolysis half-life (pH 5–9, 25°C) and photodegradation (UV-Vis exposure).

- Biotic Studies : Use OECD 201/202 guidelines for algal (Chlorella vulgaris) and daphnia toxicity (EC50 determination).

- Environmental Modeling : Employ QSAR models to predict bioaccumulation factors (BCF) and persistence .

Q. What strategies improve the solubility and bioavailability of this hydrophobic thiouracil derivative?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at the 2-thiouracil position, hydrolyzable in vivo (see for analogous modifications).

- Nanocarriers : Encapsulate in PLGA nanoparticles (50–200 nm) via emulsion-solvent evaporation. Characterize release kinetics in PBS (pH 7.4) using dialysis membranes .

Q. How should researchers validate conflicting spectroscopic data (e.g., NMR shifts) reported for structurally similar analogs?

- Methodological Answer : Re-synthesize disputed analogs using documented protocols ( –3) and compare spectra under identical conditions (solvent, temperature, concentration). Use 2D NMR (HSQC, HMBC) to resolve ambiguous assignments. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian DFT) .

Methodological Notes

- Data Reproducibility : Always include internal standards (e.g., deuterated solvents for NMR, USP-grade reference compounds for HPLC) and triplicate measurements.

- Ethical Compliance : Adhere to ’s guidelines for ecotoxicological studies and ’s restrictions on human/animal testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.